molecular formula C18H18N4O2S B2647128 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide CAS No. 946272-91-9

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide

Cat. No.: B2647128
CAS No.: 946272-91-9
M. Wt: 354.43
InChI Key: DGNFGCRYJFPGMG-UHFFFAOYSA-N
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Description

N-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide (CAS 946272-75-9) is a chemical compound with a molecular formula of C18H24N4O2 and a molecular weight of 328.4 g/mol. It is offered as a high-purity reagent for research purposes. This compound is built on a molecular architecture that is of significant interest in medicinal chemistry. Its structure incorporates both thiophene and pyrimidine heterocycles, which are known to be privileged scaffolds in drug discovery. Thiophene-carboxamide derivatives have demonstrated promising antibacterial properties , particularly against challenging drug-resistant pathogens. For instance, structurally related N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs have shown potent in vitro activity and strong binding interactions with the β-lactamase enzyme in Extended-spectrum β-lactamase (ESBL)-producing E. coli . Furthermore, the nitrothiophene carboxamide (NTC) class of compounds has been identified as a novel narrow-spectrum antibacterial series with efficacy against multidrug-resistant clinical isolates and in vivo models . Beyond its antimicrobial potential, the aminopyrimidine component of this molecule suggests potential applicability in kinase inhibition research . The 2-aminothiazole/aminopyrimidine core is a well-established pharmacophore found in several kinase inhibitors, such as the approved therapeutic dasatinib, which targets Abl and Src kinases . Researchers can investigate this compound as a potential building block or a starting point for the development of novel small-molecule inhibitors targeting various enzymatic pathways. This product is intended for research applications only, including but not limited to: in vitro antibacterial screening, investigation of structure-activity relationships (SAR) in heterocyclic chemistry, and as a synthetic intermediate for further chemical exploration. For Research Use Only (RUO). Not for human, therapeutic, or diagnostic use.

Properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-3-24-17-11-16(19-12(2)20-17)21-13-6-8-14(9-7-13)22-18(23)15-5-4-10-25-15/h4-11H,3H2,1-2H3,(H,22,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNFGCRYJFPGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of ethyl acetoacetate with guanidine to form 6-ethoxy-2-methylpyrimidine. This intermediate is then reacted with 4-aminophenylthiophene-2-carboxamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

1. Anticancer Properties
Research indicates that compounds similar to N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide exhibit promising anticancer activity. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown effective inhibition against breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116) cell lines in vitro using the MTT assay .

2. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, potentially making it suitable for treating inflammatory diseases. Its ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by excessive inflammation.

3. Antimicrobial Activity
Given the presence of the pyrimidine structure, there is potential for antimicrobial activity against specific pathogens. Studies have indicated that similar compounds can demonstrate significant antibacterial and antifungal properties, suggesting that this compound may also be effective against certain microbial strains.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into their efficacy and safety profiles:

StudyCompoundActivityMethodology
1N-(4-(6-methylpyrimidin-4-yl)phenyl)-thiophene derivativesAnticancerMTT assay on MCF-7 cells
2Pyrimidine-based analogsAnti-inflammatoryIn vivo models of inflammation
3Thiophene derivativesAntimicrobialDisc diffusion method against E. coli

These studies highlight the potential of thiophene and pyrimidine derivatives in drug discovery, particularly for cancer therapy and infectious diseases.

Mechanism of Action

The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Compound Name Melting Point (°C) LogP (Predicted) Key Reference
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)thiophene-2-carboxamide 244–246 2.1
N-(4-Chlorophenyl)-5-(4-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide (Compound 58) 240–242 3.5
N-(4-(3-p-Tolylacryloyl)Phenyl)Thiophene-2-Carboxamide (T-IV-B) 132 4.2
Target Compound Not reported 3.8 (Estimated)
  • Key Observations: High melting points (240–246°C) in and correlate with crystalline stability due to hydrogen bonding (amide and pyrimidine) and rigid aromatic systems. The target compound’s ethoxy group may reduce crystallinity compared to chlorophenyl () but improve solubility . LogP values (estimated via substituent contributions) suggest moderate lipophilicity for the target compound (LogP ~3.8), balancing membrane permeability and aqueous solubility. This is higher than the imidazolidinone derivative (LogP 2.1, ) but lower than acryloylphenyl analogs (LogP 4.2, ) .

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide is a complex organic compound with potential therapeutic applications. Its structure includes a thiophene ring, an ethoxy-substituted pyrimidine, and an amine group, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Overview

The compound can be represented by the following molecular formula:

Property Details
Molecular Formula C19H19N3O2S
Molecular Weight 345.44 g/mol
CAS Number 946274-11-9

The structure includes a thiophene moiety, which is known for its role in various biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyrimidine and thiophene rings have shown efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds often fall within the range of 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .

Antiviral Properties

The compound's potential as an antiviral agent has been highlighted in various studies. It has been suggested that the presence of the pyrimidine ring contributes to its ability to inhibit viral replication. For example, similar derivatives have demonstrated inhibitory effects on RNA polymerases, which are crucial for viral genome replication .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or viral replication.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to antimicrobial or antiviral responses.
  • Biofilm Disruption : Similar compounds have shown effectiveness in disrupting biofilms formed by pathogenic bacteria, enhancing their susceptibility to antibiotics .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of thiophene derivatives, including those structurally similar to this compound). The results indicated a strong correlation between structural modifications and increased antimicrobial potency, with some derivatives achieving MIC values as low as 1.9 μg/mL against resistant strains of bacteria .

Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of pyrimidine-based compounds against Hepatitis C virus (HCV). The study reported that certain derivatives exhibited EC50 values below 0.5 μM, indicating potent antiviral activity that warrants further exploration for therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves coupling reactions between substituted pyrimidine amines and thiophene carboxamide precursors. For example, chalcone derivatives of thiophene carboxamide can be synthesized via condensation of substituted aryl amines with activated carbonyl intermediates under reflux conditions in polar aprotic solvents like DMF or DMSO . Optimization strategies include:

  • Solvent selection : Higher yields (e.g., 75% in ) are achieved using solvents with high dielectric constants.
  • Catalysts : Lewis acids (e.g., AlCl₃) or coupling agents (e.g., EDCI/HOBt) improve reaction efficiency.
  • Microwave-assisted synthesis : Reduces reaction time and improves purity, as seen in thiophene derivatives synthesized via microwave irradiation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 40:60) effectively isolates products .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., 600 MHz) resolve substituent positions and confirm tautomeric forms (e.g., enol-imine vs. keto-amine) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 489.0758 [M+H]⁺ in ).
  • Melting Point Analysis : Consistency in melting ranges (e.g., 186–188°C in ) indicates purity.
  • X-ray Crystallography : Resolves crystal packing and hydrogen bonding patterns (e.g., O—H···N interactions in ).

Advanced Research Questions

Q. How do intermolecular interactions, such as hydrogen bonding and π-π stacking, influence the crystallographic packing and stability of this compound?

Methodological Answer: Intermolecular interactions are critical for crystal stability and solubility:

  • Hydrogen Bonding : The enol-imine tautomer forms O—H···N bonds (2.62–2.85 Å), creating a 3D network in the crystal lattice .
  • π-π Stacking : Aromatic rings (e.g., pyrimidine and thiophene) stack with centroid distances of 3.5–4.0 Å, stabilizing the lattice .
  • Dihedral Angles : Planar deviations (e.g., 78.11° between benzene rings in ) affect molecular conformation.
    Experimental Tools :
  • Single-crystal X-ray diffraction (Stoe IPDS diffractometer) with Gaussian absorption correction .
  • Computational modeling (e.g., DFT) to predict interaction energies.

Q. What methodologies are employed to resolve contradictions in spectroscopic data (e.g., NMR shifts) arising from tautomeric forms or dynamic molecular behavior?

Methodological Answer: Tautomerism (e.g., enol-imine vs. keto-amine) can cause variable NMR shifts. Strategies include:

  • Variable-Temperature NMR : Observing coalescence of peaks at elevated temperatures to identify dynamic equilibria.
  • X-ray Crystallography : Definitive structural assignment (e.g., enol-imine form confirmed in ).
  • 2D NMR Techniques : COSY and NOESY correlations map proton-proton interactions and spatial proximity .
  • Deuterium Exchange : Identifying labile protons (e.g., N-H) through D₂O shake tests.

Q. How do structural modifications (e.g., substituent variations on the pyrimidine or thiophene rings) impact the compound's physicochemical properties and biological activity?

Methodological Answer: Substituent effects are studied via:

  • Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Cl, Br in ) increase lipophilicity and metabolic stability.
  • Methoxy Groups : Enhance solubility via polar interactions but may reduce membrane permeability .
  • Trifluoromethyl Groups : Improve binding affinity through hydrophobic and electrostatic interactions (e.g., in BTK inhibitors ).
    Experimental Approaches :
  • SAR Studies : Synthesizing analogs (e.g., 5-fluoro or 5-chloro derivatives) and testing bioactivity .
  • LogP Measurements : Quantifying partition coefficients to assess hydrophobicity.
  • Thermogravimetric Analysis (TGA) : Evaluating thermal stability for formulation design.

Q. What strategies are recommended for resolving discrepancies in biological activity data across different assay systems?

Methodological Answer: Contradictions in bioactivity data (e.g., IC₅₀ variations) arise from assay conditions or cellular models. Solutions include:

  • Standardized Protocols : Replicating assays under controlled pH, temperature, and serum conditions.
  • Orthogonal Assays : Cross-validating results using fluorescence polarization, SPR, or cell viability assays.
  • Proteomic Profiling : Identifying off-target interactions (e.g., kinase panel screens for BTK inhibitors ).
  • Molecular Dynamics Simulations : Modeling ligand-receptor interactions to explain potency differences.

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